2,4-Dibromo-5-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-5-methoxypyridine is an organic compound with the molecular formula C6H5Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2nd and 4th positions and a methoxy group at the 5th position on the pyridine ring .
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be transition metals used in these reactions, such as palladium or nickel.
Mode of Action
In the context of SM cross-coupling reactions, 2,4-Dibromo-5-methoxypyridine likely acts as an electrophile . The bromine atoms on the pyridine ring can form a bond with a transition metal like palladium, and then be replaced by a nucleophile in a process called transmetalation .
Biochemical Pathways
In the context of sm cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via SM cross-coupling reactions . This can lead to the synthesis of complex organic molecules, which could have various applications in fields like medicinal chemistry and materials science.
Action Environment
The efficacy and stability of this compound, like many other chemicals, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It is known that brominated compounds often participate in biochemical reactions as electrophiles, reacting with nucleophiles present in enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression
Temporal Effects in Laboratory Settings
Information on the temporal effects of 2,4-Dibromo-5-methoxypyridine in laboratory settings, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies, is currently unavailable .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-methoxypyridine typically involves the bromination of 5-methoxypyridine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form 2,4-dibromo-5-hydroxypyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 2,4-diamino-5-methoxypyridine or 2,4-dithio-5-methoxypyridine.
Oxidation Reactions: Products include 2,4-dibromo-5-formylpyridine or 2,4-dibromo-5-carboxypyridine.
Reduction Reactions: The major product is 2,4-dibromo-5-hydroxypyridine.
Scientific Research Applications
2,4-Dibromo-5-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-5-hydroxypyridine
- 2,4-Dichloro-5-methoxypyridine
- 2,4-Dibromo-3-methoxypyridine
Uniqueness
2,4-Dibromo-5-methoxypyridine is unique due to the specific positioning of the bromine atoms and the methoxy group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under oxidative conditions .
Properties
IUPAC Name |
2,4-dibromo-5-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOQZXGAMBTSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.